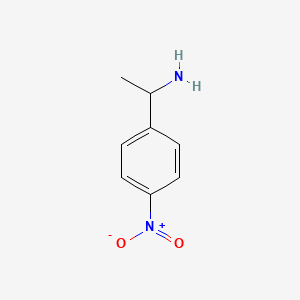

1-(4-Nitrophenyl)ethanamine

Vue d'ensemble

Description

1-(4-Nitrophenyl)ethanamine is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Production

(S)-1-(4-nitrophenyl)ethanamine is synthesized through the reduction of 4-nitroacetophenone, followed by reductive amination. Reduction is achieved using agents like sodium borohydride () or lithium aluminum hydride () in solvents such as ethanol or tetrahydrofuran (THF). Industrial production involves catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst for efficient and scalable production under controlled conditions.

Chemical Reactions

1-(4-Nitrophenyl)ethanamine participates in several chemical reactions:

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as or catalytic hydrogenation.

- Substitution: The amine group can undergo nucleophilic substitution reactions, forming derivatives with different functional groups.

Common reagents and conditions for these reactions include:

- Reduction: , , Pd/C, ethanol, THF.

- Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like triethylamine (TEA).

The major products formed from these reactions are 4-aminophenylethanamine (from reduction) and various substituted phenylethanamine derivatives (from substitution).

Scientific Research Applications

This compound has diverse applications in scientific research:

- Chemistry: It serves as a building block for synthesizing complex molecules.

- Biology: It is studied for its potential as a ligand in enzyme inhibition.

- Medicine: It is explored for potential therapeutic properties and as a precursor in drug development.

The biological activity of (S)-1-(4-nitrophenyl)ethanamine is attributed to its ability to interact with biomolecules through hydrogen bonding (via the amino group) and hydrophobic interactions (due to the aromatic ring).

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, demonstrating effectiveness against several bacterial strains, suggesting its potential in developing new antibiotics.

Enzyme Inhibition

The compound has been investigated as an inhibitor of certain enzymes, including HIV-1 protease, showing promise as a lead compound for antiviral drug development. In studies focusing on HIV-1 protease inhibitors, derivatives of this compound displayed significant antiviral activity with values in the nanomolar range, indicating their potential as effective therapeutic agents.

Biotransformation Studies

Investigations into the biotransformation of this compound by microbial enzymes reveal its utility in biocatalysis and environmental applications.

Related Compounds

Similar compounds include:

- 4-nitrophenylethanol: A similar structure but with a hydroxyl group instead of an amine.

- 4-nitroaniline: Contains a nitro group and an amine group but lacks the ethanamine side chain.

Synthesis of (S,S)-1-(Phenyl((1′-4-nitrophenyl-ethyl)amino)methyl)-2-naphthol

Propriétés

IUPAC Name |

1-(4-nitrophenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEVOBPXEHVUFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.